molecular formula C25H25Cl2NO4 B14954829 1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14954829
M. Wt: 474.4 g/mol
InChI Key: OBMNHDCCMOKUCP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a chromeno-pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process often starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the 3,4-dichlorophenyl and propan-2-yloxypropyl groups. Common reagents used in these reactions include various chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: is compared with other chromeno-pyrrole derivatives and compounds with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3,4-dichlorophenyl and propan-2-yloxypropyl groups

Properties

Molecular Formula

C25H25Cl2NO4

Molecular Weight

474.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25Cl2NO4/c1-13(2)31-9-5-8-28-22(16-6-7-18(26)19(27)12-16)21-23(29)17-10-14(3)15(4)11-20(17)32-24(21)25(28)30/h6-7,10-13,22H,5,8-9H2,1-4H3

InChI Key

OBMNHDCCMOKUCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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